molecular formula C26H20BrClN4 B14965664 7-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14965664
M. Wt: 503.8 g/mol
InChI Key: NXPRITAMAKKUJL-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolopyrimidine core, followed by the introduction of the bromophenyl, chlorophenyl, and phenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions

Properties

Molecular Formula

C26H20BrClN4

Molecular Weight

503.8 g/mol

IUPAC Name

7-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H20BrClN4/c27-20-8-12-22(13-9-20)32-16-23(19-4-2-1-3-5-19)24-25(30-17-31-26(24)32)29-15-14-18-6-10-21(28)11-7-18/h1-13,16-17H,14-15H2,(H,29,30,31)

InChI Key

NXPRITAMAKKUJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Br

Origin of Product

United States

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